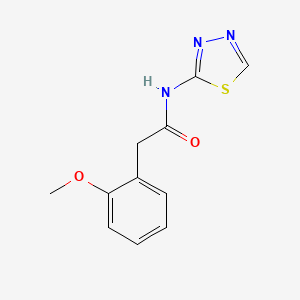
N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-thienyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-thienyl)acrylamide, also known as CTAP, is a synthetic compound that has been widely used in scientific research. This compound was first synthesized in the early 1990s and has since been used to study the mechanism of action of various drugs and their effects on the body.
作用機序
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-thienyl)acrylamide involves its binding to the mu-opioid receptor and blocking the effects of opioids on the body. N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-thienyl)acrylamide has been found to be a competitive antagonist of the mu-opioid receptor, meaning that it competes with opioids for binding to the receptor. This results in the blocking of the analgesic effects of opioids.
Biochemical and Physiological Effects:
N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-thienyl)acrylamide has been found to have several biochemical and physiological effects on the body. Studies have shown that N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-thienyl)acrylamide can block the analgesic effects of opioids, reduce the development of tolerance to opioids, and reduce the effects of opioids on the immune system. N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-thienyl)acrylamide has also been found to have anti-inflammatory effects and may have potential therapeutic applications in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-thienyl)acrylamide in lab experiments is its high potency and selectivity for the mu-opioid receptor. This makes it an ideal tool for studying the effects of opioids on the body. However, one of the limitations of using N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-thienyl)acrylamide is its relatively short half-life, which can make it difficult to study the long-term effects of opioids on the body.
将来の方向性
There are several future directions for the use of N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-thienyl)acrylamide in scientific research. One area of research is the development of new drugs that target the mu-opioid receptor and have fewer side effects than traditional opioids. Another area of research is the study of the effects of opioids on the immune system and the development of new treatments for inflammatory diseases. Finally, N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-thienyl)acrylamide may have potential therapeutic applications in the treatment of addiction and withdrawal symptoms associated with opioid use.
合成法
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-thienyl)acrylamide involves several steps, including the reaction of 4-chloro-2,5-dimethoxybenzaldehyde with thioacetic acid, followed by the reaction of the resulting product with 2-bromothiophene. The final step involves the reaction of the intermediate product with acryloyl chloride to yield N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-thienyl)acrylamide.
科学的研究の応用
N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-thienyl)acrylamide has been used in several scientific research studies, including the study of opioid receptors and their effects on the body. N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-thienyl)acrylamide has been found to be a potent antagonist of the mu-opioid receptor, which is responsible for the analgesic effects of opioids. N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-thienyl)acrylamide has also been used to study the effects of opioids on the immune system and the development of tolerance to opioids.
特性
IUPAC Name |
(E)-N-(4-chloro-2,5-dimethoxyphenyl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3S/c1-19-13-9-12(14(20-2)8-11(13)16)17-15(18)6-5-10-4-3-7-21-10/h3-9H,1-2H3,(H,17,18)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWAJEXXDVYJSN-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C=CC2=CC=CS2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1NC(=O)/C=C/C2=CC=CS2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-chloro-2,5-dimethoxyphenyl)-3-(thiophen-2-yl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-2-(4-nitrophenoxy)acetohydrazide](/img/structure/B5713884.png)

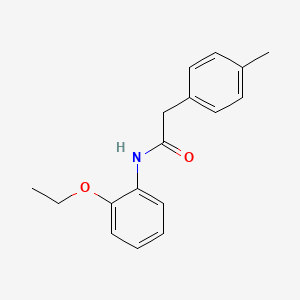

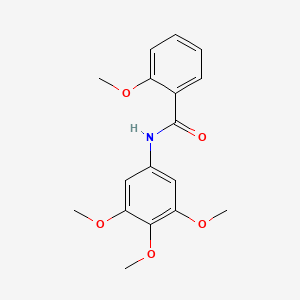
![4-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)(methyl)amino]phenol](/img/structure/B5713911.png)
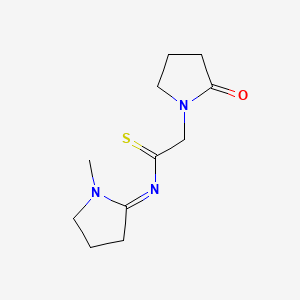
![3-[1-(2-ethoxy-2-oxoethyl)-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5713940.png)
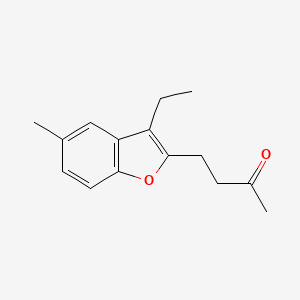
![2-chloro-N'-[(3,4-dichlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5713946.png)
